(2S,4E)-1,2,3,4-Tetrahydro-4-(2-oxoethylidene)pyridine-2,6-dicarboxylic acid
(2S,4E)-1,2,3,4-Tetrahydro-4-(2-oxoethylidene)pyridine-2,6-dicarboxylic acid
Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Betalamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, betalamic acid is primarily located in the cytoplasm. Outside of the human body, betalamic acid can be found in common beet, red beetroot, and root vegetables. This makes betalamic acid a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
18766-66-0
VCID:
VC0097791
InChI:
InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1
SMILES:
C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O
Molecular Formula:
C9H9NO5
Molecular Weight:
211.17 g/mol
(2S,4E)-1,2,3,4-Tetrahydro-4-(2-oxoethylidene)pyridine-2,6-dicarboxylic acid
CAS No.: 18766-66-0
Impurities
VCID: VC0097791
Molecular Formula: C9H9NO5
Molecular Weight: 211.17 g/mol
CAS No. | 18766-66-0 |
---|---|
Product Name | (2S,4E)-1,2,3,4-Tetrahydro-4-(2-oxoethylidene)pyridine-2,6-dicarboxylic acid |
Molecular Formula | C9H9NO5 |
Molecular Weight | 211.17 g/mol |
IUPAC Name | (2S,4E)-4-(2-oxoethylidene)-2,3-dihydro-1H-pyridine-2,6-dicarboxylic acid |
Standard InChI | InChI=1S/C9H9NO5/c11-2-1-5-3-6(8(12)13)10-7(4-5)9(14)15/h1-3,7,10H,4H2,(H,12,13)(H,14,15)/b5-1-/t7-/m0/s1 |
Standard InChIKey | YQDKULBMDMPFLH-FSRBREEPSA-N |
Isomeric SMILES | C\1[C@H](NC(=C/C1=C/C=O)C(=O)O)C(=O)O |
SMILES | C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O |
Canonical SMILES | C1C(NC(=CC1=CC=O)C(=O)O)C(=O)O |
Description | Betalamic acid, also known as betalamate, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Betalamic acid is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Within the cell, betalamic acid is primarily located in the cytoplasm. Outside of the human body, betalamic acid can be found in common beet, red beetroot, and root vegetables. This makes betalamic acid a potential biomarker for the consumption of these food products. |
Synonyms | betalamic acid |
PubChem Compound | 5281176 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume